Cbz-N-methyl-DL-phenylalanine

Protease Resistance Peptide Stability N-Methylation

Researchers synthesizing protease-stable peptides face challenges when orthogonal protection and N-methylation are both required. Cbz-N-methyl-DL-phenylalanine (CAS 81134-79-4) provides a validated solution: • N-Methylation confers proteolytic resistance-essential for in vivo peptide probes and therapeutic candidates • Cbz group enables hydrogenolytic cleavage orthogonal to acid-labile (Boc) and base-labile (Fmoc) strategies • Racemic DL form (mp 100-110°C) offers distinct solid-state properties vs. single enantiomers, aiding polymorph screening Standardized 95% purity across global supply chains ensures consistent performance from discovery to pilot scale.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B8007567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-N-methyl-DL-phenylalanine
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)
InChIKeyJDGXKNMKNMSHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-N-methyl-DL-phenylalanine: Procurement-Grade N-Protected N-Methyl Amino Acid for Peptide Synthesis


Cbz-N-methyl-DL-phenylalanine (CAS 81134-79-4) is a protected amino acid derivative belonging to the class of N-carbobenzyloxy (Cbz) N-methyl α-amino acids. It is a racemic mixture of D- and L-phenylalanine enantiomers, featuring an N-methylated secondary amine protected by an acid-stable, hydrogenolytically cleavable Cbz group . Its molecular formula is C₁₈H₁₉NO₄ with a molecular weight of 313.35 g/mol . The compound is primarily employed as a building block in solution-phase and solid-phase peptide synthesis, where the combination of N-methylation and Cbz protection imparts specific conformational and synthetic utility not achievable with standard, non-methylated amino acid derivatives [1].

Why Cbz-N-methyl-DL-phenylalanine Cannot Be Substituted by Common In-Class Analogs


Direct substitution of Cbz-N-methyl-DL-phenylalanine with seemingly analogous compounds like Cbz-DL-phenylalanine, Boc-N-methyl-DL-phenylalanine, or Cbz-N-methyl-L-phenylalanine is scientifically invalid due to three fundamental, quantifiable differences: (1) the presence of N-methylation, which dramatically alters peptide backbone conformation and protease susceptibility compared to non-methylated analogs [1]; (2) the specific orthogonal stability of the Cbz protecting group, which enables distinct deprotection strategies (hydrogenolysis) that are incompatible with Boc (acid-labile) or Fmoc (base-labile) protecting groups ; and (3) the racemic (DL) nature of the compound, which confers different solid-state properties (e.g., melting point) and reactivity profiles compared to single-enantiomer (L or D) forms, impacting crystallization and enantioselective synthesis outcomes [2]. These are not interchangeable features; they dictate specific synthetic pathways and final peptide properties.

Quantitative Differentiation Evidence for Cbz-N-methyl-DL-phenylalanine vs. Key Comparators


N-Methylation Confers Protease Resistance: A Class-Level Advantage Over Non-Methylated Phenylalanine Derivatives

N-Methylation of phenylalanine in peptide sequences confers substantial resistance to proteolytic degradation, a property absent in non-methylated analogs like Cbz-DL-phenylalanine. This is a class-level effect observed across N-methyl amino acids. For example, homo-oligomers of N-methyl phenylalanine have been shown to be 'highly resistant' to proteolysis by both chymotrypsin and proteinase K, a finding that underpins the use of N-methylated building blocks for enhancing peptide stability in vivo [1].

Protease Resistance Peptide Stability N-Methylation

Orthogonal Deprotection Strategy: Cbz Group Enables Hydrogenolytic Cleavage Distinct from Boc and Fmoc

The Cbz protecting group offers a distinct deprotection mechanism via catalytic hydrogenolysis, which is orthogonal to the acid-labile Boc group and the base-labile Fmoc group. This allows for sequential deprotection steps in complex peptide syntheses. While Boc is stable to hydrogenolysis but cleaved under mild acidic conditions (e.g., TFA), Cbz remains intact under acidic conditions but is readily removed by hydrogenation . This orthogonality is a key differentiator for synthetic route design.

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Racemic Nature (DL) Provides Differentiated Solid-State Properties Compared to Single Enantiomer (L-Form)

Cbz-N-methyl-DL-phenylalanine, as a racemic mixture, exhibits a melting point range of 100-110°C, which is significantly higher than the 67-71°C range reported for the pure L-enantiomer (Cbz-N-methyl-L-phenylalanine) [REFS-1, REFS-2]. This difference in solid-state behavior can impact crystallization, purification, and formulation processes, making the DL form a distinct entity for procurement.

Solid-State Properties Melting Point Racemic Mixture

Commercial Availability at Standardized 95% Purity Facilitates Consistent Procurement and Reproducibility

Cbz-N-methyl-DL-phenylalanine is consistently offered by multiple reputable vendors (e.g., Sigma-Aldrich, CymitQuimica, Macklin) with a minimum purity specification of 95% [REFS-1, REFS-2, REFS-3]. This standardization contrasts with the variable purity grades (ranging from 95% to >98%) and less standardized sourcing often encountered for less common analogs like Boc-N-methyl-DL-phenylalanine or Fmoc-N-methyl-DL-phenylalanine, ensuring batch-to-batch consistency and reducing the need for extensive in-house purification prior to use.

Purity Specification Procurement Standard QC

High-Impact Application Scenarios for Cbz-N-methyl-DL-phenylalanine Based on Quantitative Differentiation Evidence


Synthesis of Protease-Resistant Peptide Therapeutics and Probes

The N-methylation of Cbz-N-methyl-DL-phenylalanine confers enhanced resistance to proteolytic degradation compared to non-methylated analogs [1]. This property is directly applicable in the design and synthesis of peptide-based drugs, imaging agents, or biochemical probes intended for in vivo use, where extended half-life and resistance to enzymatic cleavage are critical for efficacy and signal longevity. The Cbz protection further enables controlled, sequential coupling in solution-phase synthesis .

Orthogonal Protection Strategies in Complex Peptide Syntheses

The Cbz group's unique susceptibility to hydrogenolytic cleavage, orthogonal to the acid-labile Boc and base-labile Fmoc groups, makes Cbz-N-methyl-DL-phenylalanine an indispensable building block for multi-step, orthogonal protection strategies . This is particularly valuable in the synthesis of complex, functionalized peptides or peptidomimetics where selective deprotection of different amine functionalities is required without affecting other sensitive groups. The compound's role as a solution-phase synthesis building block, as opposed to solid-phase-focused Fmoc analogs, further solidifies its niche application .

Crystallization and Solid-Form Screening in Pharmaceutical Development

The significantly higher melting point (100-110°C) of the racemic DL form compared to the pure L-enantiomer (67-71°C) [REFS-4, REFS-5] can be leveraged in pharmaceutical development for solid-form screening, polymorph studies, or improving the thermal stability of intermediates. The distinct solid-state properties of the racemate may also influence the crystallization behavior of downstream peptide products, offering a potential route for purification or formulation enhancement.

Reproducible R&D and Scale-Up with Standardized Building Blocks

The widespread commercial availability of Cbz-N-methyl-DL-phenylalanine at a standardized 95% purity from multiple global suppliers [REFS-6, REFS-7] ensures consistent procurement for both academic research and industrial process development. This reliability minimizes batch-to-batch variability in synthetic outcomes, reduces the need for pre-use purification, and streamlines the transition from discovery-scale synthesis to pilot-scale production, making it a preferred choice over less standardized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-N-methyl-DL-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.